Nitrosoglutathione

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHSBSXUHZOYLX-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040613 | |

| Record name | S-Nitrosoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Nitrosoglutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57564-91-7 | |

| Record name | Nitrosoglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57564-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosoglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitrosoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitrosoglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSOGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRI89ZTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Nitrosoglutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to S-Nitrosoglutathione (GSNO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of S-Nitrosoglutathione (GSNO), a critical endogenous signaling molecule. It covers its chemical structure, quantitative properties, detailed experimental protocols for its synthesis and detection, and its central role in nitric oxide (NO) signaling pathways.

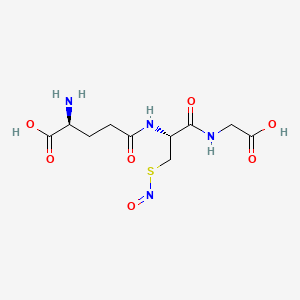

Chemical Structure and Properties of S-Nitrosoglutathione

S-Nitrosoglutathione is a tripeptide derivative formed by the covalent attachment of a nitroso group to the thiol group of glutathione (B108866).[1] This modification makes GSNO a key player in the transport and transfer of nitric oxide bioactivity.

Chemical Identifiers:

-

IUPAC Name: (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]

-

Synonyms: GSNO, SNOG, S-Nitroso-GSH, Glutathione thionitrite[1][3]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for S-Nitrosoglutathione.

| Property | Value | Reference(s) |

| Molecular Weight | 336.32 g/mol | [1][2] |

| Appearance | Pink to off-white solid | |

| Melting Point | >170°C (decomposes) | |

| UV-Vis Absorption (λmax) | 335 nm (in aqueous solution) | |

| Molar Extinction Coefficient (ε) | 922 M⁻¹cm⁻¹ at 335 nm |

Table 1: Physicochemical Properties of S-Nitrosoglutathione

| Solvent | Solubility | Reference(s) |

| Water | 19.60-20.40 mg/mL | |

| DMSO | 67 mg/mL | |

| Ethanol | Insoluble |

Table 2: Solubility of S-Nitrosoglutathione

| Condition | Half-life (t½) | Reference(s) |

| 25°C, pH 7.4, dark, metal-free | 49 days | |

| Increased stability pH range | 5-7 | |

| Decomposition accelerated by | Light, metal ions, pH > 7 |

Table 3: Stability of S-Nitrosoglutathione in Aqueous Solution

Signaling Pathways of S-Nitrosoglutathione

GSNO is a central molecule in nitric oxide signaling, primarily through the post-translational modification of proteins known as S-nitrosylation. This process involves the transfer of a nitroso group from GSNO to the thiol side chain of a cysteine residue on a target protein, which can alter the protein's function, localization, or stability. The cellular levels of GSNO are tightly regulated by the enzyme S-Nitrosoglutathione reductase (GSNOR), which catabolizes GSNO.

Caption: S-Nitrosoglutathione (GSNO) signaling pathway.

Experimental Protocols

Synthesis of S-Nitrosoglutathione

This protocol describes the synthesis of a 500 mM stock solution of GSNO. Caution: This procedure generates nitric oxide gas and should be performed in a chemical fume hood.

Materials:

-

Glutathione (reduced form)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

10 N Sodium hydroxide (B78521) (NaOH)

-

Deionized water (dH₂O)

-

Magnetic stirrer and stir bar

-

50 mL conical tube

-

pH meter or pH paper

-

Aluminum foil

Procedure:

-

In a 50 mL conical tube, add 620 µL of concentrated HCl to 5.9 mL of dH₂O.

-

Dissolve 1.54 g of glutathione in the acidic solution with stirring.

-

In a separate tube, dissolve 0.346 g of NaNO₂ in 1 mL of dH₂O.

-

Slowly add the sodium nitrite solution to the stirring glutathione solution. The solution will turn red and evolve gas.

-

Stir the reaction mixture for 5 minutes, protected from light with aluminum foil.

-

Neutralize the solution by slowly adding approximately 710 µL of 10 N NaOH. Monitor the pH to avoid making the solution too alkaline, which would cause the red color to fade and indicate decomposition.

-

Adjust the final volume to 10 mL with dH₂O. The final concentration will be approximately 500 mM.

-

The concentration can be verified spectrophotometrically by measuring the absorbance at 335 nm and using the molar extinction coefficient of 922 M⁻¹cm⁻¹.

-

Aliquot the GSNO solution and store at -80°C, protected from light.

Quantification of S-Nitrosoglutathione by HPLC

This method allows for the sensitive and specific quantification of GSNO in biological samples.

Principle:

This protocol is based on the pre-column derivatization of GSNO to a fluorescent product after the removal of interfering reduced glutathione (GSH).

Procedure:

-

Sample Preparation: Treat plasma or other biological samples with N-ethylmaleimide (NEM) to block free thiol groups of GSH.

-

Conversion of GSNO to GSH: Reduce the S-NO bond of GSNO to a thiol group using a reducing agent such as 2-mercaptoethanol.

-

Derivatization: React the newly formed GSH with o-phthalaldehyde (B127526) (OPA) to generate a highly fluorescent and UV-absorbing isoindole derivative.

-

HPLC Analysis: Separate the derivatized sample using reverse-phase HPLC with a C18 column.

-

Detection: Detect the OPA-derivatized GSNO using a fluorescence detector (excitation/emission wavelengths specific for the derivative) and/or a UV detector.

-

Quantification: Quantify the GSNO concentration by comparing the peak area to a standard curve prepared with known concentrations of GSNO.

Detection of Protein S-Nitrosylation by the Biotin (B1667282) Switch Technique

The biotin switch technique is a widely used method to identify and quantify S-nitrosylated proteins.

Caption: Workflow for the Biotin Switch Technique.

Principle:

The biotin switch assay involves three main steps:

-

Blocking: Free cysteine thiols in the protein sample are blocked with a thiol-reactive reagent, such as methyl methanethiosulfonate (B1239399) (MMTS).

-

Reduction: The S-NO bonds of S-nitrosylated cysteines are selectively reduced to free thiols using ascorbate.

-

Labeling: The newly formed free thiols are then labeled with a biotin-containing reagent, such as biotin-HPDP.

The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or enriched using streptavidin affinity chromatography for identification by mass spectrometry.

Conclusion

S-Nitrosoglutathione is a multifaceted molecule that is integral to nitric oxide biochemistry and cell signaling. Its chemical properties, particularly its relative stability compared to free NO, allow it to act as a mobile reservoir and a precise mediator of NO-based signaling through S-nitrosylation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, quantify, and study the biological functions of GSNO. A thorough understanding of the chemical structure and signaling pathways of GSNO is crucial for drug development professionals exploring its therapeutic potential in various diseases.

References

Endogenous Synthesis of S-Nitrosoglutathione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core endogenous synthesis pathways of S-Nitrosoglutathione (GSNO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. This document details the enzymatic and non-enzymatic routes of GSNO formation, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction to S-Nitrosoglutathione (GSNO)

S-Nitrosoglutathione is an endogenous S-nitrosothiol (SNO) formed from the reaction of nitric oxide (NO) with glutathione (B108866) (GSH). It serves as a major biological reservoir and carrier of NO, modulating its bioactivity and transducing NO-dependent signaling. The regulation of GSNO synthesis and degradation is crucial for cellular homeostasis, and its dysregulation is implicated in numerous diseases, making its synthesis pathways a key area of research for therapeutic intervention.

Core Endogenous Synthesis Pathways of GSNO

The formation of GSNO within a biological milieu is a complex process that can occur through several distinct enzymatic and non-enzymatic pathways.

Enzymatic Synthesis Pathways

The primary enzymatic route for GSNO synthesis is initiated by the production of nitric oxide (NO) from L-arginine by the family of nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While NOS does not directly synthesize GSNO, the NO produced is a prerequisite for its formation through various downstream reactions. The activity of constitutive NOS isoforms (nNOS and eNOS) is regulated by intracellular Ca2+ concentrations, while iNOS expression is induced by inflammatory stimuli.

Recent evidence has highlighted a novel role for mitochondrial cytochrome c in catalyzing the formation of GSNO. In this pathway, ferricytochrome c (Fe³⁺) binds to GSH, and the subsequent reaction with NO leads to the formation of GSNO and ferrocytochrome c (Fe²⁺). This process is particularly efficient under hypoxic conditions and suggests a direct link between cellular respiration and NO signaling through GSNO.[1][2][3][4][5]

Glutathione S-transferases (GSTs) are primarily known for their role in detoxification. However, they can also contribute to GSNO synthesis by metabolizing organic nitrates, such as the vasodilator nitroglycerin. This biotransformation can generate NO, which is then available to react with GSH to form GSNO. The mechanism is thought to involve the formation of an unstable S-nitroglutathione (GSNO₂) intermediate that subsequently releases nitrite (B80452), a precursor of NO.[6]

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data related to the substrates, enzymes, and reaction rates involved in GSNO synthesis.

Table 1: Typical Intracellular Concentrations of Key Molecules

| Molecule | Concentration Range | Cell/Tissue Type | References |

| Glutathione (GSH) | 1 - 15 mM | General Mammalian Cells | [7][8] |

| 5 - 10 mM | Hepatocytes | [8][9] | |

| 0.2 - 2 mM | Neurons | [8] | |

| Nitric Oxide (NO) | 100 pM - 5 nM | Physiological Range | [10][11][12] |

| Low µM | Pathophysiological (e.g., inflammation) | [11] |

Table 2: Kinetic Parameters of Enzymes in GSNO Metabolism

| Enzyme | Substrate(s) | Km | Vmax / Activity | References |

| eNOS | L-Arginine | ~3 µM | - | [13] |

| Various NOS Isoforms | L-Arginine Analogs | Varies | Varies | [14] |

| Glutathione S-Transferase (GST) | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 µM | 40-60 µmol/min/mg | [15] |

| Glutathione (GSH) | ~100 µM | 40-60 µmol/min/mg | [15] | |

| S-Nitrosoglutathione Reductase (GSNOR) | GSNO | - | - | [16][17][18] |

| NADH | - | - | [16][17][18] |

Table 3: Rate Constants for Non-Enzymatic Reactions

| Reaction | Rate Constant | Conditions | References |

| N₂O₃ + GSH → GSNO + NO₂⁻ | 6.6 x 10⁷ M⁻¹s⁻¹ | - | |

| GSNO + GSH → GSSG + HNO | 0.01 M⁻¹s⁻¹ | 37°C |

Non-Enzymatic Synthesis Pathways

Under aerobic conditions, NO can be oxidized to dinitrogen trioxide (N₂O₃), a potent nitrosating agent. N₂O₃ readily reacts with the thiolate form of glutathione (GS⁻) to form GSNO. This pathway is dependent on the concentration of both NO and oxygen.

The reaction between a glutathione thiyl radical (GS•) and NO can also lead to the formation of GSNO. Thiyl radicals can be generated through various oxidative stress pathways.

Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the formation of GSNO. These metals can facilitate the oxidation of NO to a more reactive species or promote the formation of thiyl radicals.

Transnitrosation is the transfer of a nitroso group from one S-nitrosothiol to another thiol. GSNO can be formed when another S-nitrosated protein or low molecular weight thiol transfers its nitroso group to GSH. This is a reversible process and is a key mechanism for the propagation of NO signaling.

A more recently described pathway involves the release of NO from nitro-fatty acids, which can then react with GSH to form GSNO. This provides a link between lipid metabolism and NO signaling.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key synthesis pathways and a common experimental workflow for studying protein S-nitrosation.

Caption: Overview of enzymatic and non-enzymatic pathways for endogenous GSNO synthesis.

Caption: Experimental workflow for the Biotin-Switch Assay to detect S-nitrosylated proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GSNO synthesis.

Quantification of S-Nitrosoglutathione (GSNO) by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of GSNO in biological samples.

1. Sample Preparation:

-

Collect fresh biological samples (e.g., plasma, tissue homogenate) and immediately add a solution containing N-ethylmaleimide (NEM) to block free thiols and prevent artefactual S-nitrosation, serine-borate to inhibit γ-glutamyltransferase activity, and EDTA to chelate metal ions.[3][16][19]

-

For plasma, centrifuge the treated blood to separate the plasma.

-

Spike the sample with a known concentration of a stable isotope-labeled internal standard, such as S-[¹⁵N]Nitrosoglutathione (GS¹⁵NO).[3][16][19]

-

Deproteinize the sample by ultrafiltration (e.g., using a 10 kDa cutoff filter).[3][16][19]

2. LC-MS/MS Analysis:

-

Inject an aliquot of the ultrafiltrate onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column with an isocratic mobile phase, such as acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[3][16][19]

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Quantification is performed using selected reaction monitoring (SRM) of the specific mass transitions for GSNO (e.g., m/z 337 → 307) and the internal standard (e.g., m/z 338 → 307).[3][16][19]

3. Data Analysis:

-

Construct a calibration curve using known concentrations of GSNO.

-

Determine the concentration of GSNO in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This assay measures the total NOS activity in a sample by quantifying the production of nitrite and nitrate (B79036), the stable oxidation products of NO.

1. Reagent Preparation:

-

Prepare NOS assay buffer, NOS substrate solution (containing L-arginine), and cofactor solution (containing NADPH, FAD, FMN, and tetrahydrobiopterin).

-

Prepare Griess reagents 1 and 2.

-

Prepare a nitrate standard solution.

2. Sample Preparation:

-

Homogenize cells or tissues in cold NOS assay buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

3. Assay Procedure:

-

To a 96-well plate, add the sample lysate, NOS substrate solution, and cofactor solution.

-

Incubate the plate at 37°C to allow for NO production.

-

After incubation, add nitrate reductase to convert any nitrate to nitrite.

-

Add Griess reagents 1 and 2 to each well. These reagents react with nitrite to form a colored azo dye.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

Generate a standard curve using the nitrate standards.

-

Calculate the NOS activity in the samples based on the standard curve and normalize to the protein concentration.

S-Nitrosoglutathione Reductase (GSNOR) Activity Assay

This spectrophotometric assay measures GSNOR activity by monitoring the GSNO-dependent oxidation of NADH.

1. Reagent Preparation:

-

Prepare an extraction buffer (e.g., HEPES buffer with glycerol, MgCl₂, and protease inhibitors).

-

Prepare a reaction buffer (e.g., Tris-HCl buffer with EDTA).

-

Prepare stock solutions of NADH and GSNO.

2. Sample Preparation:

-

Homogenize cells or tissues in the extraction buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Desalt the supernatant using a spin column.

-

Determine the protein concentration of the desalted lysate.

3. Assay Procedure:

-

In a cuvette, combine the reaction buffer, NADH solution, and the desalted protein sample.

-

Initiate the reaction by adding the GSNO solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADH.

4. Data Analysis:

-

Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

-

GSNOR activity is expressed as the amount of NADH oxidized per minute per milligram of protein.

Detection of Protein S-Nitrosation by Biotin-Switch Assay

The biotin-switch assay is a widely used method to specifically detect and identify S-nitrosylated proteins.

1. Blocking of Free Thiols:

-

Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as methyl methanethiosulfonate (B1239399) (MMTS), and a denaturant (e.g., SDS) to expose all free cysteine residues.

-

Incubate the lysate to ensure complete blocking of non-nitrosylated thiols.

2. Reduction of S-Nitrosothiols:

-

Precipitate the proteins (e.g., with acetone) to remove excess MMTS.

-

Resuspend the protein pellet in a buffer containing a reducing agent, such as ascorbate, which selectively reduces the S-nitroso bond to a free thiol.

3. Biotinylation of Newly Formed Thiols:

-

Immediately add a thiol-reactive biotinylating agent, such as N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), to the sample. This will covalently label the cysteine residues that were originally S-nitrosylated.

4. Detection and Identification:

-

The biotinylated proteins can be detected by Western blotting using an anti-biotin antibody or streptavidin-HRP.

-

For identification, the biotinylated proteins can be enriched using streptavidin-agarose beads followed by elution and analysis by mass spectrometry.

Conclusion

The endogenous synthesis of GSNO is a multifaceted process involving a network of enzymatic and non-enzymatic pathways. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of GSNO in health and disease, and for the development of novel therapeutic strategies targeting NO signaling.

References

- 1. A Novel Role for Cytochrome c: Efficient Catalysis of S-Nitrosothiol Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome c-mediated formation of S-nitrosothiol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel role for cytochrome c: Efficient catalysis of S-nitrosothiol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome c-mediated formation of S-nitrosothiol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric oxide in cellular adaptation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of S-Nitrosoglutathione as a Nitric Oxide Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitrosoglutathione (GSNO), an endogenous S-nitrosothiol, is a critical signaling molecule, acting as a major reservoir and transporter of nitric oxide (NO).[1][2] Its significance in cellular signal transduction is underscored by its role in a vast array of physiological and pathophysiological processes, including smooth muscle relaxation, immune function, inflammation, and neuronal development.[3][4] This technical guide provides an in-depth exploration of the core mechanisms governing GSNO's function as an NO donor. It details the enzymatic and non-enzymatic pathways of its decomposition, the kinetics of NO release, and its downstream signaling effects through both NO-dependent and S-nitrosation-dependent mechanisms.[1] Furthermore, this document outlines key experimental protocols for the synthesis and detection of GSNO, and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction: The Central Role of GSNO in Nitric Oxide Biology

Nitric oxide, a labile gaseous signaling molecule, exerts its profound physiological effects largely through post-translational modifications of proteins, most notably S-nitrosylation of cysteine residues.[5][6] S-Nitrosoglutathione, formed from the reaction of NO with the abundant cellular thiol glutathione (B108866) (GSH), serves as a stable, mobile pool of NO, effectively transducing NO signaling.[2][7] The biological activities of GSNO are multifaceted, enabling it to function as both a direct NO donor and as a transnitrosating agent, transferring its nitroso group to other thiols, including protein cysteine residues.[1][8] The intracellular concentration and activity of GSNO are tightly regulated by a balance between its synthesis and its degradation by enzymes such as S-nitrosoglutathione reductase (GSNOR).[3][9] Dysregulation of GSNO homeostasis has been implicated in a variety of diseases, making it a key therapeutic target.[3][4]

Mechanisms of GSNO Decomposition and Nitric Oxide Release

The release of nitric oxide from GSNO is a complex process governed by both non-enzymatic and enzymatic pathways. The stability of GSNO is highly dependent on various physicochemical factors.[1][10]

Non-Enzymatic Decomposition

GSNO can decompose non-enzymatically through several mechanisms:

-

Thermal Decomposition: GSNO is thermally labile, and its decomposition is accelerated at physiological temperatures.[10] This process involves the homolytic cleavage of the S-N bond, releasing NO and the glutathionyl radical (GS•), which can then dimerize to form glutathione disulfide (GSSG).[10][11]

-

Photolytic Decomposition: Exposure to light, particularly UV light, can induce the photolytic cleavage of the S-N bond, leading to the release of NO.[1][11]

-

Metal Ion-Catalyzed Decomposition: Transition metal ions, particularly cuprous ions (Cu⁺), can efficiently catalyze the decomposition of GSNO to release NO.[1][12] This catalytic activity is a significant pathway for NO release in biological systems.[12][13] The presence of reducing agents like glutathione can reduce Cu²⁺ to Cu⁺, further promoting this decomposition pathway.[12]

-

Thiol-Mediated Decomposition: Thiols can react with GSNO through two primary mechanisms. The faster reaction is a reversible transnitrosation, where the nitroso group is transferred to the other thiol.[1][14] A slower reaction involves the reduction of GSNO by the thiol, which can lead to the formation of GSSG and lower oxides of nitrogen.[1]

Enzymatic Decomposition

The primary enzyme responsible for the metabolic clearance of GSNO is S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5).[3][4]

-

S-Nitrosoglutathione Reductase (GSNOR): GSNOR catalyzes the NADH-dependent reduction of GSNO.[9][15] This reaction does not directly release NO. Instead, it metabolizes GSNO to an unstable intermediate, S-hydroxylaminoglutathione (GSNHOH).[2][4] This intermediate can then react with GSH to produce GSSG and hydroxylamine, or rearrange and hydrolyze to form glutathione sulfinamide (GSONH₂) and ammonia.[1][4] By catabolizing GSNO, GSNOR plays a crucial role in regulating the cellular levels of S-nitrosothiols and controlling protein S-nitrosylation-based signaling.[2][9]

Transnitrosation: A Key Mechanism of GSNO Action

A significant aspect of GSNO's biological activity is its ability to transfer its nitroso group to other thiol-containing molecules, including proteins, in a process called transnitrosation.[1][8] This mechanism allows for the targeted delivery of the NO moiety to specific protein cysteine residues, thereby modulating their function. The kinetics of transnitrosation reactions have been studied with various thiols, with second-order rate constants typically falling in the range of 1–300 M⁻¹s⁻¹.[1]

Signaling Pathways Modulated by GSNO

GSNO exerts its cellular effects through both NO-dependent and S-nitrosation-dependent signaling pathways.[1]

NO-Dependent Signaling: Activation of Soluble Guanylyl Cyclase

The classical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC).[16] NO released from GSNO binds to the heme moiety of sGC, leading to a conformational change that stimulates the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[17][18] cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to mediate various physiological responses, including smooth muscle relaxation.[16][19] However, high concentrations of GSNO can also lead to the S-nitrosylation of sGC itself, which can desensitize the enzyme to further NO stimulation.[17][20]

S-Nitrosation-Dependent Signaling

GSNO can directly S-nitrosylate proteins, leading to changes in their structure and function.[5][6] This post-translational modification is a key mechanism for NO-based signaling and is involved in regulating a wide range of cellular processes.[5][9] For instance, GSNO has been shown to stimulate the S-nitrosylation of the Ras protein, leading to the activation of downstream signaling cascades that promote cell proliferation.[21] The specificity of protein S-nitrosylation is thought to be governed by factors such as the local protein environment and the presence of specific consensus motifs.[6][22]

Quantitative Data on GSNO Stability and Reactivity

The stability and reactivity of GSNO are influenced by a multitude of factors. The following table summarizes key quantitative data from the literature.

| Parameter | Condition | Value | Reference(s) |

| GSNO Decomposition | |||

| Half-life (1 mM GSNO) | 25 °C, dark, metal-free | 49 days | [23] |

| Apparent Activation Energy | 84 ± 14 kJ mol⁻¹ | [23] | |

| Transnitrosation Kinetics | |||

| Second-order rate constants | Reaction with various thiols | 1–300 M⁻¹s⁻¹ | [1] |

| Metal-Catalyzed Decomposition | |||

| Apparent Cu⁺-GSNO association rate constant | Anaerobic conditions | 4 x 10³ M⁻¹s⁻¹ | [12] |

| Factors Affecting Stability | |||

| pH | Optimal stability range | 5-7 | [23] |

| Light | Exposure to room light | ~5-fold increase in initial decomposition rate | [23] |

| Concentration | Autocatalysis by thiyl radicals | Stability is concentration-dependent | [10][23] |

Experimental Protocols

Synthesis of S-Nitrosoglutathione (GSNO)

This protocol is adapted from established methods for the chemical synthesis of GSNO.[24][25][26]

Materials:

-

Glutathione (reduced form, GSH)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

10 N Sodium Hydroxide (NaOH)

-

Deionized water (dH₂O)

-

Magnetic stir bar and stir plate

-

50 mL conical tube

-

pH meter or pH paper

-

Spectrophotometer

Procedure:

-

Work in a fume hood as NO gas is generated.

-

Prepare an acidic solution by adding 620 µL of concentrated HCl to 5.9 mL of dH₂O in a 50 mL conical tube containing a magnetic stir bar.

-

Dissolve 1.54 g of glutathione in the acidic solution with continuous stirring.

-

In a separate tube, dissolve 345 mg of sodium nitrite in 1 mL of dH₂O.

-

Slowly add the sodium nitrite solution to the glutathione solution while stirring. The solution will turn a characteristic cranberry red/pink color, indicating the formation of GSNO. Protect the solution from light from this point forward.

-

Neutralize the solution by slowly adding approximately 710 µL of 10 N NaOH. Monitor the pH and avoid making the solution too alkaline, as this will cause the GSNO to decompose (the solution will turn brownish).

-

Adjust the final volume to 10 mL with dH₂O to obtain a GSNO stock solution of approximately 500 mM.

-

The concentration of GSNO can be verified spectrophotometrically by measuring the absorbance at 335 nm (extinction coefficient, ε = 920 M⁻¹cm⁻¹).[24][26]

-

Aliquot the GSNO solution and store it at -80°C. Thawed aliquots should not be refrozen.

Detection and Quantification of S-Nitrosothiols

Several methods are available for the detection and quantification of S-nitrosothiols (SNOs), each with its own advantages and limitations.[27][28][29]

6.2.1. Spectrophotometric Methods

-

Direct UV-Visible Detection: S-nitrosothiols have characteristic absorbance peaks in the UV-visible spectrum, which can be used for their direct detection and quantification in simple systems.[27]

-

Saville-Griess Assay: This colorimetric method involves the mercury-catalyzed decomposition of SNOs to release nitrite, which is then detected using the Griess reagent.[27] While sensitive, it is a difference method and can be prone to artifacts.[27]

6.2.2. Chemiluminescence-Based Detection

This is a highly sensitive method that detects the NO released from SNOs following their chemical reduction or photolysis.[27][30] The released NO reacts with ozone to produce chemiluminescence, which is proportional to the amount of SNO present.[30]

6.2.3. Biotin-Switch Technique

The biotin-switch technique is a widely used method for the detection and identification of S-nitrosylated proteins.[28][30] The assay involves three main steps:

-

Blocking: Free thiol groups in the sample are blocked with a thiol-reactive reagent.

-

Reduction: The S-nitroso groups are selectively reduced, typically with ascorbate, to regenerate the free thiols.

-

Labeling: The newly formed thiols are labeled with a biotin-containing reagent, allowing for their detection and purification.

Conclusion

S-Nitrosoglutathione is a cornerstone of nitric oxide signaling, acting as a versatile donor and transducer of the NO moiety. Its biological functions are intricately linked to the complex interplay of enzymatic and non-enzymatic pathways that govern its stability and reactivity. A thorough understanding of these core mechanisms is essential for researchers and professionals in drug development aiming to harness the therapeutic potential of GSNO and modulate NO-related signaling pathways in various disease states. The methodologies and data presented in this guide provide a foundational resource for the continued investigation and application of this pivotal molecule.

References

- 1. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]

- 3. The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Protein S-nitrosylation in health and disease: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Current overview of S-nitrosoglutathione (GSNO) in higher plants [frontiersin.org]

- 8. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Decomposition of S-nitrosoglutathione in the presence of copper ions and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of superoxide dismutase/H(2)O(2)-mediated nitric oxide release from S-nitrosoglutathione--role of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Activation and Inhibition of Soluble Guanylyl Cyclase by S-Nitrosocysteine: Involvement of Amino Acid Transport System L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiol-Based Redox Modulation of Soluble Guanylyl Cyclase, the Nitric Oxide Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Desensitization of soluble guanylyl cyclase, the NO receptor, by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Target-selective Protein S-Nitrosylation by Sequence Motif Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Detection of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Nitric Oxide Signaling: An In-depth Technical Guide to S-Nitrosoglutathione (GSNO)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO), a fleeting and highly reactive free radical, orchestrates a vast array of physiological processes. Its transient nature necessitates the existence of stable carriers and donors to mediate its diverse signaling functions. Among these, S-nitrosoglutathione (GSNO), an endogenous S-nitrosothiol (SNO), has emerged as a critical player. Formed from the reaction of NO with the abundant cellular antioxidant glutathione (B108866) (GSH), GSNO serves as a mobile reservoir of NO bioactivity. It modulates protein function through S-nitrosation, a reversible post-translational modification of cysteine residues, thereby influencing pathways crucial in cardiovascular, respiratory, and neurological health. Dysregulation of GSNO homeostasis is implicated in a spectrum of pathologies, including asthma, cardiovascular diseases, and neurodegenerative disorders, making GSNO and its metabolic pathways compelling targets for therapeutic intervention. This technical guide provides a comprehensive overview of the fundamental role of GSNO in NO signaling, detailing its biochemistry, physiological functions, and the experimental methodologies crucial for its study.

The Biochemistry of GSNO: Formation, Metabolism, and Reactions

GSNO is a central molecule in the cellular management and propagation of nitric oxide signals. Its biological activity is tightly regulated by its synthesis and degradation pathways.

Formation of GSNO

The formation of GSNO can occur through several mechanisms, both enzymatic and non-enzymatic. While direct reaction between NO and GSH is slow, the presence of an electron acceptor significantly enhances the reaction rate. In an aerobic environment, NO can be oxidized to dinitrogen trioxide (N2O3), which then rapidly nitrosates GSH to form GSNO[1]. Metal ions, particularly copper and iron, can also catalyze the formation of GSNO. For instance, ceruloplasmin, a copper-containing protein, has been shown to facilitate GSNO synthesis[2].

Metabolism of GSNO

The primary enzyme responsible for the catabolism of GSNO is S-nitrosoglutathione reductase (GSNOR) , also known as alcohol dehydrogenase 5 (ADH5). GSNOR is a ubiquitously expressed, NADH-dependent enzyme that reduces GSNO to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide or, in the presence of GSH, yields oxidized glutathione (GSSG) and hydroxylamine[1]. This enzymatic degradation is a key regulatory point for intracellular levels of GSNO and, consequently, protein S-nitrosation[1][3]. The dysregulation of GSNOR activity is linked to various diseases, highlighting its critical role in maintaining NO homeostasis[3][4].

Transnitrosation: The Transfer of NO Bioactivity

A key mechanism by which GSNO exerts its signaling effects is through transnitrosation , the transfer of its nitroso group to other thiol-containing molecules, including cysteine residues on proteins[2]. This process is a reversible, second-order reaction with rate constants varying depending on the specific thiol acceptor[5]. Transnitrosation allows for the targeted modification of proteins, altering their function and propagating the NO signal.

Physiological and Pathophysiological Roles of GSNO

GSNO is implicated in a multitude of physiological processes and its dysregulation is a hallmark of several diseases.

Cardiovascular System

In the cardiovascular system, GSNO plays a crucial role in regulating vascular tone, inhibiting platelet aggregation, and protecting against ischemia-reperfusion injury[6][7][8]. It contributes to vasodilation by releasing NO, which activates soluble guanylate cyclase in smooth muscle cells. S-nitrosation of key proteins in platelets by GSNO prevents their activation and aggregation.

Respiratory System

GSNO is a potent endogenous bronchodilator, and its levels are found to be decreased in the airways of individuals with asthma[9][10][11]. This deficiency is often associated with increased GSNOR activity[9][12]. Therapeutic strategies aimed at restoring airway GSNO levels, either through direct administration or by inhibiting GSNOR, are being explored for the treatment of asthma and other respiratory diseases like cystic fibrosis[12].

Nervous System

In the nervous system, GSNO is involved in neurotransmission and has neuroprotective effects. It can modulate the activity of receptors and ion channels through S-nitrosation. Studies suggest that GSNO may offer therapeutic benefits in neurodegenerative conditions by reducing neuroinflammation and inhibiting the production of amyloid-β peptides[13].

Quantitative Data on GSNO and GSNOR

Understanding the quantitative aspects of GSNO and its regulating enzyme, GSNOR, is crucial for appreciating its physiological significance and for designing therapeutic interventions.

| Parameter | Value | Biological Context | Reference(s) |

| GSNO Concentration | |||

| Human Plasma (baseline) | Picomolar to low Nanomolar range | Healthy individuals | [14][15] |

| Human Plasma (after beet juice) | 4- to 10-fold increase | Dietary nitrate (B79036) supplementation | [16] |

| Human Airway Lining Fluid | ~0.5 to 1 µM | Healthy individuals | [11] |

| Human Airway Lining Fluid (Asthma) | Decreased levels | Patients with asthma | [9][10] |

| Human Red Blood Cells | 0 to 88.1 nM | Healthy individuals | [17] |

| Rat Plasma (after GSNO infusion) | 60 µM | Experimental model | [15] |

| GSNOR Activity | |||

| Human Lung (Squamous-cell carcinoma) | Decreased vs. normal tissue | Cancer pathology | [18] |

| Human Airway Epithelial Cells (Asthma) | Increased in a subpopulation | Asthma pathology | [9][12] |

| GSNOR Kinetic Parameters (Human) | |||

| K_m for GSNO | ~27 µM | Enzymatic characterization | [1][3] |

| k_cat for GSNO | 2,400 - 12,000 min⁻¹ | Enzymatic characterization | [1][3] |

| K_m for NADH | ~10-15 µM | Enzymatic characterization | [19] |

| Transnitrosation Rate Constants | |||

| GSNO with various thiols | 0.1 - 500 M⁻¹s⁻¹ | In vitro kinetic studies | [5] |

Experimental Protocols

Accurate and reliable measurement of GSNO and the assessment of S-nitrosation are fundamental to research in this field. This section provides detailed methodologies for key experiments.

Synthesis of S-Nitrosoglutathione (GSNO)

Principle: GSNO is synthesized by the reaction of reduced glutathione (GSH) with an equimolar amount of sodium nitrite (B80452) in an acidic medium.

Materials:

-

Reduced glutathione (GSH)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH), 10 N

-

Deionized water (dH₂O)

-

Magnetic stirrer and stir bar

-

50 ml conical tube

-

pH meter or pH paper

-

Spectrophotometer

Procedure:

-

In a 50 ml conical tube, prepare an acidic solution by adding 620 µl of concentrated HCl to 5.9 ml of dH₂O.

-

Dissolve 1.54 g of GSH into this acidic solution with stirring.

-

In a separate tube, dissolve 0.346 g of NaNO₂ in 1 ml of dH₂O.

-

Slowly add the sodium nitrite solution to the acidic glutathione solution while stirring vigorously in a fume hood. The solution will turn red and produce gas.

-

Allow the reaction to proceed for at least 5 minutes, protected from light.

-

Neutralize the solution by slowly adding approximately 710 µl of 10 N NaOH. The solution should remain a cranberry red color.

-

Bring the final volume to 10 ml with dH₂O. The final concentration will be approximately 500 mM.

-

Confirm the concentration by measuring the absorbance at 335 nm (molar extinction coefficient, ε = 920 M⁻¹cm⁻¹).

-

Aliquot and store at -80°C, protected from light. Once thawed, an aliquot should not be refrozen.

Biotin (B1667282) Switch Assay for Detection of S-Nitrosylated Proteins

Principle: This technique allows for the specific detection of S-nitrosylated proteins by a three-step chemical process: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotin tag.

Materials:

-

HENS Buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine, 1% SDS)

-

Blocking Buffer: HENS buffer containing 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)

-

Neutralization Buffer: 25 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 2.5% Triton X-100

-

Labeling Reagent: 4 mM N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) in DMF

-

Sodium Ascorbate (B8700270) (freshly prepared 1 M solution)

-

Acetone (B3395972), ice-cold

-

Streptavidin-agarose beads

-

Wash Buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)

-

Elution Buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol)

Procedure:

-

Lysis and Blocking: Lyse cells or tissues in HENS buffer. Add four volumes of Blocking Buffer and incubate at 50°C for 20 minutes with gentle agitation to block free thiols.

-

Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet twice with 70% acetone.

-

Labeling: Resuspend the protein pellet in HENS buffer. Add 1/10 volume of 1 M sodium ascorbate and 1/100 volume of 4 mM Biotin-HPDP. Incubate for 1 hour at room temperature in the dark.

-

Second Precipitation: Precipitate the biotinylated proteins with ice-cold acetone as described above.

-

Affinity Capture: Resuspend the protein pellet in Neutralization Buffer. Add streptavidin-agarose beads and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

-

Washing: Wash the beads three times with Wash Buffer.

-

Elution: Elute the captured proteins by incubating the beads with Elution Buffer for 20 minutes at room temperature.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or an anti-biotin antibody.

HPLC with Electrochemical Detection for GSNO Quantification

Principle: This method allows for the simultaneous separation and quantification of GSH, GSSG, and GSNO based on their electrochemical properties.

Materials:

-

HPLC system with a coulometric electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile Phase: 50 mM sodium phosphate, pH 2.7, with an organic modifier (e.g., acetonitrile)

-

GSH, GSSG, and GSNO standards

-

Metaphosphoric acid (MPA)

-

N-ethylmaleimide (NEM)

Procedure:

-

Sample Preparation: Homogenize tissues or cells in MPA to precipitate proteins and stabilize thiols. To prevent artifactual GSNO formation, treat the sample with NEM to block free GSH. Centrifuge to remove precipitated proteins.

-

Chromatography: Inject the supernatant onto the C18 column. Use an isocratic elution with the mobile phase at a constant flow rate.

-

Electrochemical Detection: Set the electrochemical detector with a series of electrodes at increasing potentials. A typical setting might be +300 mV, +450 mV, +600 mV, and +900 mV. GSH is typically detected at lower potentials, while GSSG and GSNO require higher potentials (>700 mV) for detection[10].

-

Quantification: Generate standard curves for GSH, GSSG, and GSNO by injecting known concentrations. Quantify the analytes in the samples by comparing their peak areas to the standard curves.

GSNOR Activity Assay

Principle: GSNOR activity is determined spectrophotometrically by measuring the GSNO-dependent oxidation of NADH at 340 nm.

Materials:

-

Spectrophotometer

-

Reaction Buffer: 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA

-

NADH solution (e.g., 0.2 mM in reaction buffer)

-

GSNO solution (e.g., 400 µM in reaction buffer)

-

Protein extract from cells or tissues

Procedure:

-

Prepare a reaction mixture containing the Reaction Buffer and NADH in a cuvette.

-

Add the protein extract to the cuvette and mix.

-

Initiate the reaction by adding the GSNO solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the GSNOR activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Visualizing GSNO Signaling Pathways and Workflows

Diagrams are essential for illustrating the complex interactions within NO signaling pathways and for clarifying experimental procedures.

Caption: Formation and metabolism of S-nitrosoglutathione (GSNO).

Caption: GSNO-mediated protein S-nitrosation via transnitrosation.

Caption: Workflow of the biotin switch assay for S-nitrosation detection.

Conclusion and Future Directions

S-nitrosoglutathione stands as a cornerstone in the intricate signaling network of nitric oxide. Its role as a stable NO carrier and its ability to modulate protein function through S-nitrosation underscore its importance in maintaining physiological homeostasis. The growing body of evidence linking aberrant GSNO metabolism to a range of diseases has solidified its position as a promising therapeutic target. Future research will likely focus on elucidating the specific protein targets of GSNO-mediated S-nitrosation in different disease contexts and on the development of more targeted and effective GSNOR inhibitors. A deeper understanding of the spatial and temporal dynamics of GSNO signaling will undoubtedly open new avenues for the diagnosis and treatment of a wide array of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of cardiovascular cellular processes by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-Nitrosothiols and the S-Nitrosoproteome of the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. S-Nitrosoglutathione Reductase: An Important Regulator in Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Airway Thiol-NO Adducts as Determinants of Exhaled NO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-Nitrosothiol Signaling in Respiratory Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Protective Role of S-Nitrosoglutathione (GSNO) Against Cognitive Impairment in Rat Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential problems and pitfalls with the use of S-nitrosoglutathione and other S-nitrosothiols in physiology-oriented basic science - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Determination of S-nitrosothiols in Biological Fluids by Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. S-Nitrosoglutathione Reductase in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of S-Nitrosoglutathione (GSNO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol that plays a pivotal role in nitric oxide (NO) signaling and trafficking.[1] As the S-nitrosated derivative of the abundant intracellular antioxidant glutathione (B108866) (GSH), GSNO is a significant biological reservoir and carrier of NO.[1][2] Its chemical properties and reactivity are central to its physiological functions, which include vasodilation, inhibition of platelet aggregation, and modulation of protein function through S-nitrosylation.[1][3] This technical guide provides a comprehensive overview of the chemical characteristics and reactivity of GSNO, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways to support research and drug development endeavors.

Chemical Properties of S-Nitrosoglutathione

GSNO is a relatively stable S-nitrosothiol compared to others like S-nitrosocysteine.[4] However, its stability is influenced by a variety of factors, including temperature, pH, light exposure, and the presence of metal ions.[5][6] Understanding these properties is critical for its handling, storage, and application in experimental and therapeutic contexts.

Stability and Decomposition

The decomposition of GSNO can proceed through several pathways, including homolytic cleavage of the S-N bond, metal-ion catalysis, and enzymatic degradation.[5][7] The primary decomposition products are typically glutathione disulfide (GSSG) and nitric oxide (NO).[4][6]

Homolytic Cleavage: The initial step in the thermal or photochemical decomposition of GSNO is often the homolytic cleavage of the S-N bond, which generates a glutathionyl radical (GS•) and NO.[4][6] The glutathionyl radicals can then dimerize to form GSSG.

Photolysis: GSNO is sensitive to light and can undergo photolytic decomposition.[6][8] Irradiation with visible light leads to the release of NO.[8] This property is being explored for photochemotherapeutic applications.[8][9][10]

pH Dependence: The stability of GSNO is pH-dependent. It exhibits increased stability in the pH range of 5-7.[5][11] At higher pH, decomposition can involve the formation of an intermediate that generates GSH and nitrite (B80452).[5][11]

Temperature Dependence: The rate of GSNO decomposition is temperature-dependent, with increased temperatures accelerating its breakdown.[5][6] For long-term storage, it is recommended to keep GSNO solutions at low temperatures.[8][12]

Quantitative Data on GSNO Stability and Decomposition

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 49 days | 1 mM GSNO, 25°C, in the dark, metal ions chelated | [11][13] |

| Apparent Activation Energy (Ea) | 84 ± 14 kJ mol⁻¹ | Thermal decomposition | [11][13] |

| Photolysis Quantum Yield (Φ) | 0.056 ± 0.002 | Irradiation at 545 nm | [6][8] |

| Observed Rate Constant (k_obs) for Photolysis | 4.9 x 10⁻⁷ ± 0.3 x 10⁻⁷ s⁻¹ | Irradiation at 545 nm | [6][8] |

| Thermal Decomposition Temperature | 134.7 ± 0.8 °C | Solid-state, homolytic S-N bond cleavage | [6][14] |

Reactivity of S-Nitrosoglutathione

GSNO is a reactive molecule that participates in a variety of chemical reactions, which are fundamental to its biological activity. Its reactivity is primarily centered on the S-nitroso group, which can be transferred to other molecules.

Reaction with Thiols: Transnitrosation

A key reaction of GSNO is transnitrosation, the transfer of its nitroso group to another thiol (RSH).[7] This is a reversible, second-order reaction that is crucial for the S-nitrosylation of proteins and other low-molecular-weight thiols.[2][7][15] Transnitrosation is a major mechanism by which GSNO exerts its signaling functions.[16]

In addition to transnitrosation, a slower reaction between GSNO and thiols can occur, leading to the formation of GSSG and reduced nitrogen species like nitrous oxide (N₂O), ammonia (B1221849) (NH₃), and hydroxylamine (B1172632) (NH₂OH).[7]

Reaction with Metal Ions

Transition metal ions, particularly copper(I) (Cu⁺), can catalyze the decomposition of GSNO to release NO.[11][17][18] The presence of reducing agents like glutathione can facilitate this by reducing Cu²⁺ to the more catalytically active Cu⁺.[11][17] However, excess glutathione can inhibit the reaction by chelating Cu⁺.[11] Other metal ions like zinc(II) and cadmium(II) have been shown to increase the stability of GSNO in solution, whereas nickel(II) can promote its decomposition.[1][13][19]

Reaction with Superoxide (B77818)

GSNO can react rapidly with superoxide (O₂⁻), leading to its decomposition and the formation of GSSG, nitrite (NO₂⁻), and nitrate (B79036) (NO₃⁻).[5][20] This reaction is second order with respect to GSNO and first order with respect to superoxide.[5][20]

Quantitative Data on GSNO Reactivity

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Transnitrosation with various thiols | 1 - 300 M⁻¹s⁻¹ | Second-order rate constant | [7] |

| Reaction with GSH | 0.01 M⁻¹s⁻¹ | 37°C, leads to GSSG and reduced nitrogen oxides | [7] |

| Reaction with Superoxide (O₂⁻) | 3 - 6 x 10⁸ M⁻²s⁻¹ | Rate = 2k₃[GSNO]²[O₂⁻] | [5][20] |

| Apparent Cu⁺-GSNO Association | 4 x 10³ M⁻¹s⁻¹ | Anaerobic conditions | [11] |

| Reaction of N₂O₃ with GSH to form GSNO | 6.6 x 10⁷ M⁻¹s⁻¹ | [2] |

S-Nitrosoglutathione in Signaling Pathways

GSNO is a key mediator of NO signaling, primarily through its ability to S-nitrosylate proteins. This post-translational modification can alter the function, localization, and stability of target proteins, thereby regulating a wide range of cellular processes.

The S-Nitrosylation Cycle

The intracellular levels of GSNO and S-nitrosylated proteins are tightly regulated by a cycle of S-nitrosylation and denitrosylation. GSNO can be synthesized from NO and GSH and can then transfer its nitroso group to target proteins via transnitrosation.[2] The denitrosylation process can be mediated by enzymes such as GSNO reductase (GSNOR), which metabolizes GSNO, and the thioredoxin system.[2][19]

Experimental Protocols

Synthesis of S-Nitrosoglutathione

This protocol describes the synthesis of a GSNO stock solution adapted from Hart (1985).[4][10]

Materials:

-

Glutathione (reduced form)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

10 N Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

pH meter or pH paper

-

Magnetic stirrer and stir bar

-

50 mL conical tube

-

Light-protective cover (e.g., aluminum foil)

Procedure:

-

In a fume hood, prepare an acidic solution by adding 620 µL of concentrated HCl to 5.9 mL of deionized water in a 50 mL conical tube containing a magnetic stir bar.

-

Dissolve 1.54 g of reduced glutathione in the acidic solution with vigorous stirring.

-

In a separate tube, dissolve 0.346 g of NaNO₂ in 1 mL of deionized water.

-

Slowly add the sodium nitrite solution to the acidic glutathione solution while stirring vigorously. The solution will turn red and produce gas.

-

Allow the reaction to stir for at least 5 minutes, ensuring the tube is covered to protect it from light.

-

Neutralize the solution by slowly adding approximately 710 µL of 10 N NaOH. Monitor the pH to avoid making the solution too alkaline, which would cause the red color to fade and the GSNO to decompose.

-

Adjust the final volume to 10 mL with deionized water. The final concentration of the GSNO solution will be approximately 500 mM.

-

The concentration of the prepared GSNO solution can be verified spectrophotometrically by measuring its absorbance at 335 nm (molar extinction coefficient, ε = 920 M⁻¹cm⁻¹).[4]

-

Aliquot the GSNO solution and store it at -80°C, protected from light.[4] Thawed aliquots should not be refrozen.[4]

Handling and Storage of S-Nitrosoglutathione

-

Storage: Solid GSNO should be stored at -20°C.[12] GSNO solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][21]

-

Light Sensitivity: GSNO is light-sensitive and should be protected from light during synthesis, handling, and storage by using amber vials or by wrapping containers with aluminum foil.[4][8]

-

Stability in Solution: GSNO is unstable in aqueous solutions at room temperature, with a decomposition rate of about 5% per hour.[12]

-

Safety Precautions: Wear appropriate personal protective equipment, including gloves and safety glasses, when handling GSNO and the reagents for its synthesis. The synthesis should be performed in a well-ventilated fume hood as it generates NO gas.[4][8]

Quantification of S-Nitrosoglutathione using UV-Vis Spectrophotometry

Principle: GSNO has a characteristic absorbance maximum at approximately 334-335 nm.[4][10] Its concentration can be determined using the Beer-Lambert law.

Procedure:

-

Prepare a fresh GSNO solution or thaw a stored aliquot on ice, protected from light.

-

Dilute the GSNO solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Measure the absorbance of the diluted solution at 335 nm using a UV-Vis spectrophotometer.

-

Calculate the concentration of GSNO using the following formula: Concentration (M) = Absorbance / (ε × l) where ε is the molar extinction coefficient (920 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).[4]

Detection of Protein S-Nitrosylation using the Biotin (B1667282) Switch Technique (BST)

Principle: The biotin switch technique is a widely used method to identify and quantify S-nitrosylated proteins.[9][22] It involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotinylating reagent.

Detailed Protocol Outline:

-

Protein Extraction: Extract proteins from cells or tissues under conditions that preserve S-nitrosylation, typically including metal chelators and protecting samples from light.

-

Blocking of Free Thiols: Incubate the protein extract with a thiol-blocking reagent, such as methyl methanethiosulfonate (B1239399) (MMTS), to block all free cysteine residues.

-

Removal of Excess Blocking Reagent: Remove the excess MMTS by protein precipitation (e.g., with acetone).

-

Selective Reduction of S-Nitrosothiols: Resuspend the protein pellet in a buffer containing a reducing agent, such as ascorbate, to specifically reduce the S-nitrosothiol bonds to free thiols.

-

Biotinylation: Add a thiol-reactive biotinylating agent, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP), to label the newly exposed thiol groups.

-

Purification of Biotinylated Proteins: Capture the biotinylated proteins using streptavidin-agarose beads.

-

Analysis: Elute the captured proteins and analyze them by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of S-nitrosylated proteins.[9]

Conclusion

S-Nitrosoglutathione is a multifaceted molecule whose chemical properties and reactivity are intricately linked to its diverse biological roles. A thorough understanding of its stability, decomposition pathways, and reactions with biological nucleophiles is essential for researchers in the fields of nitric oxide biology, redox signaling, and pharmacology. The quantitative data, reaction pathways, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals working to unravel the complexities of GSNO-mediated processes and to harness its therapeutic potential.

References

- 1. Contrasting effects of metal ions on S-nitrosoglutathione, related to coordination equilibria: GSNO decomposition assisted by Ni(II) vs stability Increase in the presence of Zn(II) and Cd(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The reaction of S-nitrosoglutathione with superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visible light photochemical release of nitric oxide from S-nitrosoglutathione: potential photochemotherapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wpiinc.com [wpiinc.com]

- 9. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decomposition of S-nitrosoglutathione in the presence of copper ions and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. The kinetics of S-transnitrosation--a reversible second-order reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of superoxide dismutase/H(2)O(2)-mediated nitric oxide release from S-nitrosoglutathione--role of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses [etheses.dur.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. S-NITROSOGLUTATHIONE synthesis - chemicalbook [chemicalbook.com]

- 21. selleckchem.com [selleckchem.com]

- 22. Frontiers | Protein S-nitrosylation: specificity and identification strategies in plants [frontiersin.org]

The Core Mechanism of S-Nitrosation by GSNO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosation, the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue, is a critical post-translational modification that plays a pivotal role in a vast array of physiological and pathophysiological processes. S-Nitrosoglutathione (GSNO), an endogenous S-nitrosothiol, is a key mediator in this process, acting as a stable carrier and donor of NO bioactivity. This technical guide provides a comprehensive overview of the basic mechanism of S-nitrosation by GSNO, detailing the core chemical reactions, enzymatic regulation, and cellular signaling pathways. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of targeting S-nitrosation pathways.

The Fundamental Mechanism: Transnitrosation

The primary mechanism by which GSNO modifies protein function is through transnitrosation , the transfer of its nitroso group to a thiol-containing molecule, typically a cysteine residue on a target protein. This reaction is a thiol-disulfide exchange-like process where the S-NO bond is transferred from glutathione (B108866) to another thiol.

The general reaction can be represented as:

GS-NO + R-SH ⇌ GS-H + R-SNO

Where:

-

GS-NO is S-nitrosoglutathione

-

R-SH is a thiol-containing molecule (e.g., a protein cysteine residue)

-

GS-H is glutathione

-

R-SNO is the newly S-nitrosated molecule

This process is reversible and the direction of the reaction is influenced by the relative thiol pKa values and the redox environment.

Quantitative Data on S-Nitrosation by GSNO

To provide a clearer understanding of the kinetics and cellular context of GSNO-mediated S-nitrosation, the following tables summarize key quantitative data.

| Parameter | Value | Reference(s) |

| Second-Order Rate Constants for Transnitrosation | ||

| GSNO with various thiols | 1–300 M⁻¹s⁻¹ | [1] |

| GSNO with Glutathione (GSH) | 0.01 M⁻¹s⁻¹ (at 37°C) | [1] |

| Cellular Concentrations | ||

| Glutathione (GSH) in mammalian cells | Typically ~1 mM, can reach up to 10 mM | [2] |

| S-nitrosothiols (RSNO) in plasma | 2 nM to 26 nM | [3][4] |

| S-nitrosothiols (RSNO) in red blood cells | 0 to 88.1 nM | [3][4] |

Table 1: Reaction Kinetics and Cellular Concentrations

| Enzyme | Substrate | K_m_ | k_cat_ | Reference(s) |

| S-Nitrosoglutathione Reductase (GSNOR) | ||||

| Human recombinant GSNOR | GSNO | ~27 µM | 2,400 - 12,000 min⁻¹ | [2] |

| NADH | - | - | ||

| Protein Disulfide Isomerase (PDI) | ||||

| Recombinant human PDI | GSNO (monitoring S-NO bond loss) | 65 ± 5 µM | - | [5][6] |

| GSNO (monitoring NO production) | 40 ± 10 µM | - | [5][6] |

Table 2: Kinetic Parameters of Key Regulatory Enzymes

Enzymatic Regulation of GSNO-Mediated S-Nitrosation

The cellular levels of S-nitrosated proteins are tightly regulated by a balance between S-nitrosation and denitrosation processes, which are controlled by specific enzymes.

S-Nitrosoglutathione Reductase (GSNOR)

GSNOR is a key enzyme that catabolizes GSNO, thereby indirectly regulating the overall levels of protein S-nitrosation. It catalyzes the NADH-dependent reduction of GSNO to glutathione disulfide (GSSG) and hydroxylamine. By reducing the cellular pool of GSNO, GSNOR limits the extent of transnitrosation reactions.

Protein Disulfide Isomerase (PDI)

PDI is another important enzyme involved in the metabolism of S-nitrosothiols. It can act as a denitrosylase, catalyzing the release of NO from GSNO. This activity can modulate the local concentration of NO and influence S-nitrosation signaling. PDI can also be S-nitrosated itself, suggesting a role in the transport and transfer of NO equivalents.[5][6][7]

Cellular Signaling and Uptake

GSNO itself is generally not readily taken up by cells.[1] Instead, its signaling effects are often mediated through a multi-step process involving extracellular transnitrosation and specific transporters.

A key pathway involves the transnitrosation of extracellular GSNO with L-cysteine to form S-nitroso-L-cysteine (L-CysNO). L-CysNO is then transported into the cell via the L-type amino acid transporter (LAT) system. Once inside the cell, L-CysNO can directly S-nitrosate target proteins or transfer its nitroso group back to intracellular glutathione to regenerate GSNO.

Experimental Protocols

The study of S-nitrosation relies on robust and specific experimental methods. The biotin-switch assay is a widely used technique for the detection and identification of S-nitrosylated proteins.